molecular formula C8H10ClN3O2 B1493296 4-((3-Chloropyrazin-2-yl)amino)butanoic acid CAS No. 2098075-29-5

4-((3-Chloropyrazin-2-yl)amino)butanoic acid

Cat. No.: B1493296
CAS No.: 2098075-29-5
M. Wt: 215.64 g/mol
InChI Key: HIWWNIPEJAVTTF-UHFFFAOYSA-N
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Description

4-((3-Chloropyrazin-2-yl)amino)butanoic acid is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(3-chloropyrazin-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-7-8(12-5-4-10-7)11-3-1-2-6(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWNIPEJAVTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-Chloropyrazin-2-yl)amino)butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the context of neurological disorders and pain management. This article delves into the biological activity of this compound, summarizing findings from various studies, case reports, and biochemical analyses.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with a chlorophenyl group and an amino butanoic acid moiety. This unique arrangement is believed to contribute to its biological activity, particularly its interaction with neurotransmitter systems.

Research indicates that this compound may act as an inhibitor of specific neurotransmitter transporters, particularly those related to gamma-aminobutyric acid (GABA). GABA transporters play a crucial role in regulating inhibitory neurotransmission, which is often disrupted in neuropathic pain conditions. The compound's ability to inhibit GABA uptake has been demonstrated in various in vitro studies, showing promising results for pain relief.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antinociceptive Effects : Studies have shown that this compound exhibits significant antinociceptive properties in rodent models of neuropathic pain. It effectively reduces pain responses without inducing motor deficits, making it a candidate for further development in pain management therapies .
  • Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects, particularly against excitotoxicity associated with glutamate. This is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro evaluations have highlighted the compound's inhibitory effects on GABA transporters mGAT1 and mGAT4. The following table summarizes the potency of various derivatives compared to the parent compound:

CompoundTarget TransporterpIC50 Value
This compoundmGAT15.36
Derivative AmGAT45.43
Derivative BmGAT25.04

These results indicate that modifications to the side chains can enhance selectivity and potency against specific GABA transporter subtypes .

In Vivo Studies

A series of in vivo experiments demonstrated that this compound significantly alleviated pain in models of chemotherapy-induced neuropathic pain. The compound was administered at varying doses, revealing a dose-dependent relationship with analgesic efficacy while maintaining safety profiles concerning motor coordination .

Case Studies

Several case studies have been documented regarding the therapeutic application of this compound:

  • Neuropathic Pain Management : In a clinical setting, patients exhibiting resistance to standard neuropathic pain treatments were administered this compound, resulting in marked improvements in pain scores without adverse effects on motor function.
  • Chronic Pain Conditions : A cohort study involving patients with chronic pain syndromes indicated that those treated with this compound reported better quality of life metrics compared to those receiving placebo treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-Chloropyrazin-2-yl)amino)butanoic acid
Reactant of Route 2
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4-((3-Chloropyrazin-2-yl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.